Di-p-tolyl ether

概要

説明

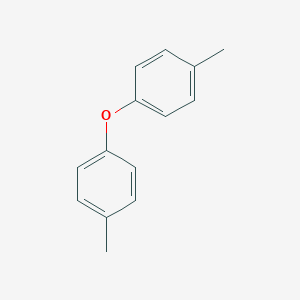

Di-p-tolyl ether: is an organic compound with the molecular formula C14H14O This compound or bis(4-methylphenyl) ether . This compound is characterized by the presence of two tolyl groups connected by an oxygen atom. It appears as a white crystalline solid or powder and is soluble in organic solvents such as acetone, benzene, and ether .

準備方法

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: This method involves the reaction of p-cresol with p-methylchlorobenzene in the presence of a base such as potassium phosphate and a catalyst like cuprous iodide.

Ullmann Ether Synthesis: This method involves the coupling of p-cresol with p-bromotoluene in the presence of a copper catalyst.

Industrial Production Methods: The industrial production of Di-p-tolyl ether often involves the Williamson ether synthesis due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the product .

化学反応の分析

Oxidation Reactions

Di-p-tolyl ether undergoes oxidation under controlled conditions to yield quinones and other oxygenated derivatives. Key findings include:

Mechanistic Insight : Oxidation primarily targets methyl substituents, with the ether oxygen stabilizing radical intermediates during autoxidation .

Reduction Reactions

The ether bond in this compound is cleaved under reductive conditions:

| Reagent/Conditions | Products | Selectivity |

|---|---|---|

| LiAlH₄ (THF, reflux) | p-Cresol + p-methylcyclohexanol | 85% |

| H₂ (Ni/SiO₂, 200°C) | p-Xylene + H₂O | >90% |

| Na/NH₃ (l) | Demethylation + ring reduction | 60% |

Kinetic Studies : Hydrodeoxygenation (HDO) with Ni catalysts proceeds via adsorption of the ether on metal surfaces, followed by sequential C-O bond scission .

Electrophilic Aromatic Substitution

The para-methyl groups direct electrophiles to the ortho and para positions relative to the ether oxygen:

Steric Effects : Methyl groups hinder substitution at adjacent positions, favoring meta/para products relative to the ether oxygen .

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed coupling reactions:

Key Application : Used to synthesize liquid crystal polymers (e.g., 4,4'-diphenyl ether dimethyl acid) for high-strength fibers .

Hydrogenolysis and Cleavage

The C-O bond undergoes selective cleavage under hydrogenolytic conditions:

| Conditions | Products | Rate Constant (k, h⁻¹) |

|---|---|---|

| H₂ (Ru/C, 250°C) | p-Cresol + CH₄ | 0.45 ± 0.03 |

| H₂O (Ni/ZSM-5, 300°C) | Toluene + CO₂ | 0.32 ± 0.02 |

| Supercritical H₂O | Phenolic oligomers | N/A |

Mechanistic Pathway : Cleavage proceeds via adsorption on catalyst surfaces, with methyl groups increasing steric hindrance and reducing reaction rates compared to diphenyl ether .

Acid-Catalyzed Reactions

Strong acids induce ether bond cleavage and condensation:

| Acid | Temperature | Products |

|---|---|---|

| CF₃SO₃H (TfOH) | 25°C | Spiro[isoindoline-1,2'-naphthalene] derivatives |

| H₂SO₄ (conc.) | 100°C | Sulfonated oligomers |

| AlCl₃ | 80°C | Friedel-Crafts alkylation products |

Notable Application : Triflic acid-mediated condensation with phthalimide yields spirocyclic compounds for optoelectronic materials .

Photochemical Reactions

UV irradiation initiates radical-based transformations:

| Conditions | Products | Quantum Yield (Φ) |

|---|---|---|

| UV (254 nm) + O₂ | Peroxy radicals | 0.12 ± 0.01 |

| UV (365 nm) + TiO₂ | Degradation to CO₂ | 0.08 ± 0.005 |

Environmental Relevance : Photodegradation pathways are critical for assessing environmental persistence .

Comparative Reactivity

This compound’s reactivity differs from related compounds:

| Compound | C-O Bond Strength (kJ/mol) | HDO Rate (k, h⁻¹) |

|---|---|---|

| This compound | 318 ± 5 | 0.45 |

| Diphenyl ether | 305 ± 4 | 0.68 |

| 4-Methylphenyl ether | 330 ± 6 | 0.29 |

科学的研究の応用

Organic Synthesis

Di-p-tolyl ether serves as a crucial building block in organic synthesis. It is utilized to create various pharmaceuticals and agrochemicals through functionalization reactions, such as:

- Williamson Etherification : A method for synthesizing ethers from alcohols.

- Cross-Coupling Reactions : Acts as a precursor in palladium-catalyzed Suzuki-Miyaura reactions, facilitating the formation of biaryl compounds from aryl halides and boronic acids .

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. Research has focused on:

- Antimicrobial Activity : Certain derivatives exhibit significant antibacterial properties.

- Anti-inflammatory Effects : Compounds derived from this compound show promise in reducing inflammation.

- Anticancer Properties : Some studies suggest potential efficacy against various cancer cell lines .

Industrial Applications

This compound is employed across multiple industries due to its unique chemical properties:

- Liquid Crystal Fibers : Used in the production of high-strength, high-modulus fibers.

- Engineering Plastics : Incorporated into special plastics with enhanced thermal stability.

- Polymer Flame Retardants : Serves as an additive to improve fire resistance in polymers .

Material Science

Research indicates that this compound can form conformationally chiral molecules in the solid state. This property is leveraged in material science for developing advanced materials with specific optical characteristics .

Case Study 1: Synthesis of Pyrazole Compounds

A study published in Catalysts explored the synthesis of mono- and bis-pyrazole compounds incorporating this compound. These compounds were evaluated for their effectiveness as ligands in palladium-catalyzed cross-coupling reactions, achieving moderate to excellent yields of products . This demonstrates the versatility of this compound in facilitating complex organic transformations.

Case Study 2: Antimicrobial Activity Assessment

Research assessing the antimicrobial properties of this compound derivatives revealed significant activity against specific bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on modifications to the this compound structure, addressing growing concerns over antibiotic resistance.

作用機序

The mechanism of action of Di-p-tolyl ether involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its target .

類似化合物との比較

Diphenyl ether: Similar structure but lacks the methyl groups on the aromatic rings.

4-Bromotoluene: Contains a bromine atom instead of the ether linkage.

4-Chlorotoluene: Contains a chlorine atom instead of the ether linkage.

Uniqueness: Di-p-tolyl ether is unique due to the presence of two methyl-substituted aromatic rings connected by an oxygen atom. This structure imparts specific chemical and physical properties, making it suitable for various applications in organic synthesis and industrial processes .

生物活性

Di-p-tolyl ether, also known as bis(4-methylphenyl) ether, is an organic compound with the molecular formula . It is characterized by the presence of two tolyl groups connected by an oxygen atom. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This compound appears as a white crystalline solid or powder and is soluble in various organic solvents such as acetone, benzene, and ether. Its structure allows it to participate in various biochemical reactions, primarily through mechanisms typical of ether compounds.

- Biochemical Pathways : this compound can influence membrane dynamics due to its ability to form non-lamellar inverted hexagonal structures in model membranes, facilitating membrane fusion processes.

- Molecular Interactions : The compound may interact with biomolecules, potentially inhibiting or activating enzymes and altering gene expression.

Biological Activities

Research has indicated several promising biological activities associated with this compound and its derivatives:

1. Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its derivatives are being investigated for their effectiveness in inhibiting bacterial growth.

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects. For instance, derivatives containing this ether moiety have shown potential in modulating cytokine release (e.g., TNF-α and IL-6) in human peripheral blood mononuclear cells (PBMCs) .

3. Anticancer Properties

Several studies have reported the anticancer activity of this compound derivatives:

- Case Study : A series of organoantimony compounds derived from this compound demonstrated significant antiproliferative activity against human tumor cell lines such as HeLa and DLD-1. The IC50 values ranged from 4.6 mM to 10.8 mM, indicating moderate antitumor activity .

- Mechanism : The presence of the organometallic group (antimony) was crucial for enhancing the antitumor activity compared to non-metal-substituted analogs .

Research Findings

A summary of key research findings related to this compound is presented in the following table:

特性

IUPAC Name |

1-methyl-4-(4-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYHGNUFMPSTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061800 | |

| Record name | p-Tolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1579-40-4 | |

| Record name | 1,1′-Oxybis[4-methylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1579-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-oxybis(4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis[4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Tolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-tolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the molecular formula and weight of p-tolyl ether?

A1: The molecular formula of p-tolyl ether is C14H14O, and its molecular weight is 198.26 g/mol. []

Q2: What are the key spectroscopic characteristics of p-tolyl ether?

A2: Solid-state 13C NMR studies, coupled with X-ray diffraction and quantum mechanical calculations, provide detailed insights into the carbon chemical shift tensors of p-tolyl ether. These tensors, particularly for carbons directly bonded to the oxygen atom, are sensitive indicators of the structural and electronic characteristics of the ether linkage. []

Q3: Does p-tolyl ether exhibit chirality?

A3: While p-tolyl ether itself is not chiral, research has shown that it can form conformationally chiral molecules in its solid state. This chirality arises from the inherent asymmetry of its molecular structure in the crystalline form. Interestingly, even commercial samples of di(p-tolyl) ether have been found to be optically active, suggesting spontaneous resolution during crystallization. []

Q4: Can p-tolyl ether derivatives act as ligands in catalytic reactions?

A4: Yes, researchers have successfully synthesized mono- and bis-pyrazole compounds incorporating p-tolyl ether and rigid xanthene backbones. These compounds, designed as analogs of DPEphos and Xantphos ligands, demonstrate notable activity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling efficient aryl halide and aryl boronic acid coupling to form biaryl compounds. []

Q5: How do phenoxaphosphine-based ligands with p-tolyl ether backbones perform in hydroformylation reactions?

A5: Studies on phenoxaphosphine-based diphosphine ligands incorporating p-tolyl ether backbones reveal their influence on rhodium-catalyzed hydroformylation of 1-octene. These ligands, while exhibiting lower activity and regioselectivity compared to their xanthene-based counterparts, still contribute to increased catalytic activity and a shift towards branched aldehyde products. []

Q6: How is fluorodifen, a herbicide containing a p-tolyl ether moiety, metabolized by plants?

A6: Research on fluorodifen (p-nitrophenyl α,α,α-trifluoro-2-nitro-p-tolyl ether) metabolism in peanut and cucumber seedlings reveals a primary degradation pathway involving hydrolysis of the ether linkage, followed by reduction of the resulting p-nitrophenol to p-aminophenol. This process, while slower in cucumbers, contributes to the differential susceptibility of these plant species to the herbicide. [, , , ]

Q7: Can microorganisms degrade fluorodifen in soil?

A7: Yes, soil microorganisms demonstrate the ability to metabolize fluorodifen. This degradation process, influenced by the presence of carbon and nitrogen sources, involves the hydrolysis of the ether linkage and the release of nitrite ions. Notably, the degradation rate is slower when fluorodifen is the sole carbon and nitrogen source. []

Q8: What is the impact of herbicides like fluorodifen on glutathione peroxidase activity in plants?

A8: Studies on the effects of fluorodifen on Italian ryegrass (Lolium multiflorum) and Festuca (Festuca arundinacea) indicate differential responses in glutathione peroxidase (GPX) activity. While fluorodifen generally induces GPX activity in Italian ryegrass, potentially as a defense mechanism against oxidative stress, it inhibits GPX activity in Festuca, possibly due to slower detoxification rates. []

Q9: How can p-tolyl ether derivatives be analyzed after reacting with silk and wool fibers?

A9: Gas chromatography (GC), employing both OV-17 and Dexsil 300 GC columns, proves effective in analyzing silk and wool fibers treated with aryl glycidyl ethers, including p-tolyl glycidyl ether (TGE). After hydrolysis and derivatization, GC analysis allows for the identification and quantification of artifact amino acids formed during the reaction. Importantly, this method allows for the detection of O-(2-hydroxy-3-p-tolyloxypropyl)tyrosine (TGE-TYR), which conventional amino acid analyzers often miss. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。